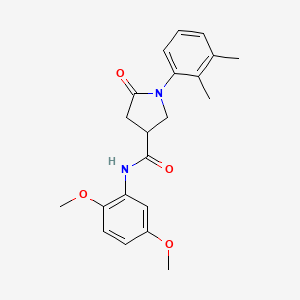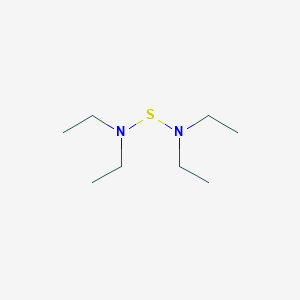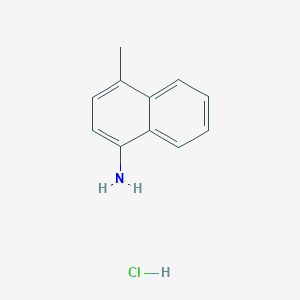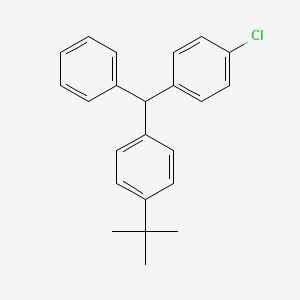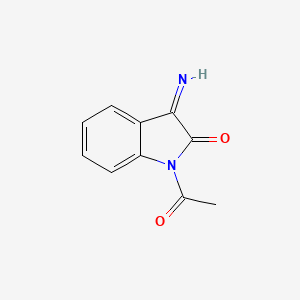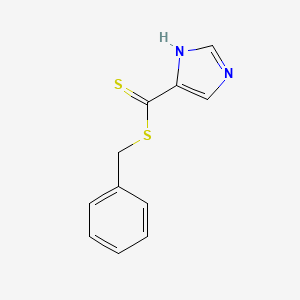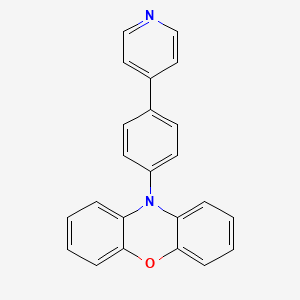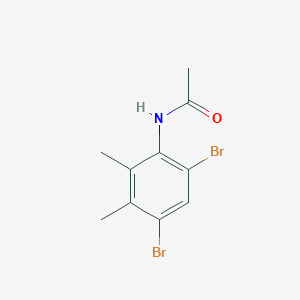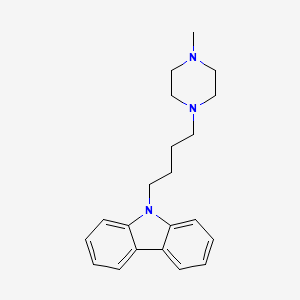
9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the piperazine moiety in this compound further enhances its pharmacological potential, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole typically involves multiple steps, starting with the preparation of the carbazole core. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine moiety can be introduced through the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The final step involves the coupling of the piperazine derivative with the carbazole core under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anti-inflammatory and anti-nociceptive agent.
Medicine: Explored for its potential use in the treatment of various diseases, including tuberculosis.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may exert its effects through the inhibition of specific enzymes or the activation of certain receptors, leading to the desired pharmacological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole is unique due to the combination of the carbazole core and the piperazine moiety. This structural feature imparts distinct pharmacological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H27N3 |
|---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
9-[4-(4-methylpiperazin-1-yl)butyl]carbazole |
InChI |
InChI=1S/C21H27N3/c1-22-14-16-23(17-15-22)12-6-7-13-24-20-10-4-2-8-18(20)19-9-3-5-11-21(19)24/h2-5,8-11H,6-7,12-17H2,1H3 |
InChI Key |
PVKACAYUNAUUFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


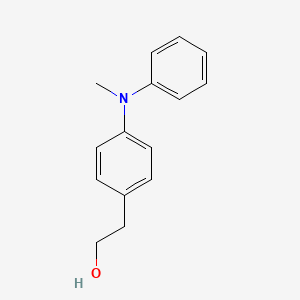

![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14136900.png)

